3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one
CAS No.: 902557-88-4
Cat. No.: VC11855801
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902557-88-4 |
|---|---|
| Molecular Formula | C18H14O5 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 3-(4-ethoxybenzoyl)-7-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C18H14O5/c1-2-22-14-7-4-11(5-8-14)17(20)15-9-12-3-6-13(19)10-16(12)23-18(15)21/h3-10,19H,2H2,1H3 |
| Standard InChI Key | VGTMSXHVCDAWEC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 3-(4-ethoxybenzoyl)-7-hydroxychromen-2-one, reflects its core chromen-2-one scaffold with substituents at positions 3 and 7 (Figure 1). The 4-ethoxybenzoyl group introduces lipophilicity, while the hydroxyl group enhances hydrogen-bonding potential.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₄O₅ |
| Molecular weight | 310.3 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
| InChI Key | VGTMSXHVCDAWEC-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
General methods for synthesizing 3-acyl-7-hydroxycoumarins involve:
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Condensation reactions: Reacting 7-hydroxycoumarin with 4-ethoxybenzoyl chloride in the presence of a base (e.g., pyridine).
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Purification: Column chromatography or recrystallization to isolate the product.
Table 2: Hypothetical reaction conditions
| Step | Conditions |
|---|---|
| Acylation | Reflux in dry dichloromethane, 24 h |
| Base | Triethylamine (2 eq) |
| Yield (estimated) | 60–75% |
Industrial-Scale Production
Potential industrial optimizations include:
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Continuous-flow reactors: To enhance heat transfer and reaction uniformity.
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High-performance liquid chromatography (HPLC): For purity >98%.
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